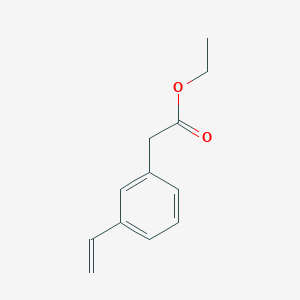

Benzeneacetic acid, 3-ethenyl-, ethyl ester

Description

Properties

IUPAC Name |

ethyl 2-(3-ethenylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-10-6-5-7-11(8-10)9-12(13)14-4-2/h3,5-8H,1,4,9H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGMZICAAYTYTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Esterification: Another common method involves the esterification of 2-(3-vinylphenyl)acetic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production often employs continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Reduction: The ester can be reduced using lithium aluminum hydride to produce the corresponding alcohol.

Substitution: The vinyl group allows for various substitution reactions, such as halogenation or addition reactions with electrophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water as the solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Hydrolysis: 2-(3-vinylphenyl)acetic acid and ethanol.

Reduction: 2-(3-vinylphenyl)ethanol.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: Benzeneacetic acid, 3-ethenyl-, ethyl ester is used as an intermediate in the synthesis of various organic compounds. Its vinyl group makes it a valuable building block for polymerization reactions .

Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active molecules. Its derivatives may exhibit antimicrobial or anti-inflammatory properties .

Industry: In the fragrance and flavor industry, this compound is used to synthesize esters with unique aromatic properties. It is also employed in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl 2-(3-vinylphenyl)acetate primarily involves its reactivity due to the vinyl group. The vinyl group can participate in various addition reactions, making it a versatile intermediate. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of "Benzeneacetic acid, 3-ethenyl-, ethyl ester" with structurally related compounds, based on molecular properties, occurrence, and functional roles.

2.1. Structural Analogs of Benzeneacetic Acid Ethyl Esters

2.2. Key Differences in Properties and Functions

- Substituent Effects: Ethenyl Group (Hypothetical): The 3-ethenyl group in the query compound likely increases steric hindrance and reactivity compared to unsubstituted analogs like benzeneacetic acid ethyl ester. This could alter volatility and flavor profiles. Chlorinated/Nitro Derivatives: Compounds like phenthoate (α-phosphorothioate derivative) exhibit pesticidal activity, highlighting how electron-withdrawing groups modify bioactivity .

Chromatographic Behavior :

- In gas chromatography (GC), benzeneacetic acid ethyl ester elutes at 23.60 min (Retention Time, RT) , while methyl esters (e.g., benzeneacetic acid methyl ester) elute earlier (RT 14.73 min) due to lower molecular weight . Substituted derivatives (e.g., hydroxy or nitro groups) show longer RTs due to increased polarity or molecular complexity.

Biological Interactions :

- Microbial Correlations : Benzeneacetic acid ethyl ester negatively correlates with Methylobacterium aquaticum and Bacillus cytotoxicus in vinegar fermentation, suggesting microbial metabolism influences its concentration .

- Anti-Inflammatory Activity : Benzeneacetic acid derivatives (e.g., S-diclofenac) stabilize p53, a tumor suppressor protein, and attenuate silica-induced epithelial-mesenchymal transition (EMT) in bronchial cells .

2.3. Natural and Industrial Occurrence

- Natural Sources: Benzeneacetic acid ethyl ester is a key volatile in Eruca honey and soybean paste, contributing to sweet, fruity notes alongside acetophenone and maltol . In contrast, chlorinated derivatives (e.g., phenthoate) are synthetic and used in agriculture as insecticides .

- Industrial Synthesis: Ethyl esters of benzeneacetic acid are typically synthesized via esterification of phenylacetic acid with ethanol under acidic conditions. Substituted derivatives (e.g., 4-hydroxy) require protection/deprotection strategies to preserve functional groups .

Biological Activity

Benzeneacetic acid, 3-ethenyl-, ethyl ester, also known as ethyl 3-vinylbenzoate, is a compound of interest due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₈O₂

- Molecular Weight : 152.16 g/mol

- IUPAC Name : Ethyl 3-vinylbenzoate

The presence of the vinyl group and the ester functionality contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that various benzoic acid derivatives exhibit antimicrobial properties. The structural modifications in benzeneacetic acid derivatives can enhance their efficacy against different microbial strains. For instance, derivatives with specific substituents on the aromatic ring have shown increased activity against Gram-positive and Gram-negative bacteria .

| Compound | Activity | Reference |

|---|---|---|

| Ethyl 3-vinylbenzoate | Moderate antibacterial activity | |

| Carvacrol derivatives | Significant antimicrobial effects |

Anticancer Properties

Studies on related compounds have demonstrated anticancer potential. For example, certain benzoic acid derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. Benzeneacetic acid derivatives may exhibit similar properties due to their structural similarities.

In a study assessing the cytotoxicity of various compounds on MCF-7 breast cancer cells, it was found that certain benzoic acid derivatives could effectively inhibit cell growth at specific concentrations .

| Compound | Cell Line | IC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| Ethyl 3-vinylbenzoate | MCF-7 | 125 | |

| Thymol derivatives | MCF-7 | 31.25 - 250 |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to increased permeability and cell death .

- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cancer progression and microbial metabolism, contributing to their therapeutic effects .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several benzoic acid derivatives against E. coli and Staphylococcus aureus. Ethyl 3-vinylbenzoate exhibited moderate activity compared to more potent derivatives like carvacrol .

- Cytotoxicity Assessment : In vitro studies demonstrated that ethyl 3-vinylbenzoate had an IC₅₀ value of 125 μg/mL against MCF-7 cells, indicating potential for development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.